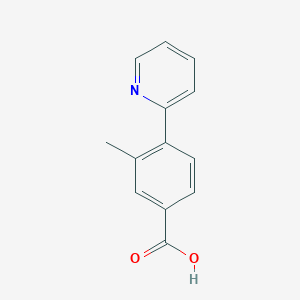
3-Methyl-4-pyridin-2-ylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-pyridin-2-ylbenzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group and a pyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-pyridin-2-ylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the nitration of benzoic acid followed by reduction and subsequent functionalization to introduce the pyridin-2-yl group . This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods offer advantages in terms of scalability, reproducibility, and cost-effectiveness. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-Methyl-4-pyridin-2-ylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The pyridin-2-yl group can be reduced to a piperidine ring using hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-Carboxy-4-pyridin-2-ylbenzoic acid.
Reduction: 3-Methyl-4-piperidin-2-ylbenzoic acid.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3-Methyl-4-pyridin-2-ylbenzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-4-pyridin-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The pyridin-2-yl group is particularly important for its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Similar in structure but contains a pyrimidin-2-yl group instead of a pyridin-2-yl group.
3-(4-Pyridinyl)benzoic acid: Lacks the methyl group on the benzene ring.
4-(3-Carboxyphenyl)pyridine: Similar but with a carboxylic acid group instead of a methyl group.
Uniqueness
3-Methyl-4-pyridin-2-ylbenzoic acid is unique due to the presence of both a methyl group and a pyridin-2-yl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
3-methyl-4-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-8-10(13(15)16)5-6-11(9)12-4-2-3-7-14-12/h2-8H,1H3,(H,15,16) |
InChIキー |
CAVVPUXRCHSOSM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















